1-Amino-2-naphthonitrile
Overview
Description
1-Amino-2-naphthonitrile is a compound with the CAS Number: 3100-67-2 and a molecular weight of 168.2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . .
Molecular Structure Analysis
The InChI Code for this compound is1S/C11H8N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,13H2
. This indicates that the compound has a structure based on a naphthalene ring, with an amino group at one position and a nitrile group at another . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The compound has a molecular weight of 168.2 .Scientific Research Applications
Photopolymerization Processes
1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives, closely related to 1-Amino-2-naphthonitrile, are used as photosensitizers for various photopolymerization processes. These processes are key in 3D printing applications, utilizing UV-A and visible light LEDs. The derivatives enable photoinitiating systems for cationic photopolymerization, free-radical photopolymerization, and thiol-ene photopolymerization processes. Their versatility and efficiency make them promising candidates for fabricating 3D structures (Hola et al., 2020).
Synthetic Chemistry
This compound derivatives are significant in synthetic chemistry for producing various compounds. For instance, 1-naphthol derivatives are synthesized using environmentally friendly reagents in aqueous mediums, indicating the compound's role in eco-friendly synthesis methods (Ren & Cai, 2008). Additionally, the synthesis and structural characterization of 4-amino-1-naphthalene carbonitrile, a close relative, show its importance as a pharmaceutical and chemical intermediate (Yu, 2012).
Electropolymerization and Electroactive Films
This compound derivatives are used in the formation of novel electroactive films. For example, the electrooxidation of 5-amino-1-naphthol leads to polymeric films with unique properties, useful in various applications including electrochromic devices (Ohsaka et al., 1991).
Photophysical and Antibacterial Properties
The position of functional groups in naphthalenemaleonitrile positional isomers, such as those involving this compound, significantly influences their photophysical and antibacterial properties. This understanding aids in the design of molecules with specific biological activities (Monika et al., 2020).
Amino Acid Analysis
Derivatives of this compound are utilized in chromatographic techniques for amino acid analysis, demonstrating their role in biochemical research and diagnostics (Saurina & Hernández‐Cassou, 1996).
Hydrogen Sulfide Detection
Compounds like 6-(2, 4-dinitrophenoxy)-2-naphthonitrile, related to this compound, are used as fluorescent probes for detecting hydrogen sulfide in various applications, including food and beverage quality control (Wang et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
1-aminonaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDNKIIZWFBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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